4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional functional groups such as benzyl and hydroxy-dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable triazole precursor under acidic or basic conditions to form the triazoloquinazoline core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinazolinone derivative, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to scavenge free radicals may contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-hydroxy-3,5-dimethoxybenzoic acid: Shares similar functional groups but differs in its overall structure.
4-hydroxy-3,5-dimethylbenzaldehyde: Another related compound with similar functional groups.
Uniqueness
4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its triazoloquinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H20N4O4/c1-31-19-12-16(13-20(32-2)21(19)29)22-25-26-24-27(14-15-8-4-3-5-9-15)23(30)17-10-6-7-11-18(17)28(22)24/h3-13,29H,14H2,1-2H3 |
InChI Key |
ZOSGKRGWBURQHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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